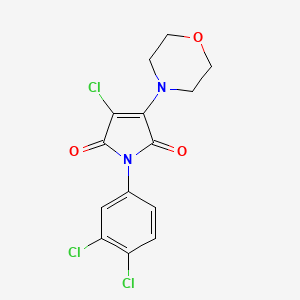

RI-1

描述

3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione (also known as CPD-1) is an organochlorine compound. It is a synthetic compound that has been used in scientific research to investigate its mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics. It has been studied in both in vivo and in vitro experiments.

科学研究应用

RAD51 蛋白抑制剂

RI-1 是一种小分子,它抑制中心重组蛋白 RAD51 . RAD51 在同源重组介导的 DNA 修复中起着至关重要的作用,该过程对于维持基因组稳定性至关重要 .

同源重组的破坏

This compound 特异性地降低了人细胞中的基因转换,同时刺激了单链退火 . 同源重组的这种破坏可能对研究 DNA 修复机制产生重大影响 .

与 RAD51 蛋白的结合

This compound 共价结合到 RAD51 蛋白在半胱氨酸 319 的表面 . 这可能破坏了 RAD51 单体用于在 DNA 上寡聚成细丝的界面 .

抑制 RAD51 灶的形成

该分子抑制 DNA 损伤后细胞中亚核 RAD51 灶的形成,同时保持复制蛋白 A 灶的形成不受影响 . 这种选择性抑制可能有助于研究这些蛋白在 DNA 修复中的作用 .

增强 DNA 交联药物的效力

This compound 增强了 DNA 交联药物对人细胞的致死作用 . 这表明 this compound 可能在增强某些化疗药物的疗效方面具有潜在的应用 .

肿瘤药物的潜力

鉴于这种抑制活性在多种人类肿瘤细胞系中都有发现,this compound 作为一种肿瘤药物具有广阔的前景 . 它有可能用于治疗各种类型的癌症 .

作用机制

Target of Action

RI-1, also known as 3-chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione or 3-Chloro-1-(3,4-dichlorophenyl)-4-morpholino-1H-pyrrole-2,5-dione, is a selective inhibitor of RAD51 . RAD51 is a central gene molecule of homologous recombination .

Mode of Action

This compound inhibits the over-expression of RAD51 in cancer cells by bonding covalently to the surface of RAD51 protein at Cys 319 . This bonding likely destabilizes an interface used by RAD51 monomers to oligomerize into filaments on DNA .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the homologous recombination pathway . This pathway is essential for maintaining genomic stability and serves multiple roles in DNA repair, including the repair of replication forks and DNA double-strand breaks .

Result of Action

The result of this compound’s action is the disruption of homologous recombination in human cells . Specifically, this compound reduces gene conversion while stimulating single-strand annealing . This disruption can potentiate the lethal effects of a DNA cross-linking drug in human cells .

属性

IUPAC Name |

3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O3/c15-9-2-1-8(7-10(9)16)19-13(20)11(17)12(14(19)21)18-3-5-22-6-4-18/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWSUIZKGNWELRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O3 | |

| Record name | RI-1 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/RI-1_(chemical) | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360083 | |

| Record name | RI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

415713-60-9 | |

| Record name | 3-Chloro-1-(3,4-dichlorophenyl)-4-(4-morpholinyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=415713-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | RI-1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0415713609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8WG8ZRQ99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of RI-1 and how does it interact with this target?

A1: this compound primarily targets RAD51, a key protein in the homologous recombination (HR) pathway of DNA repair. [] It binds covalently to the surface of RAD51 at cysteine 319. [] This binding likely disrupts the interface used by RAD51 monomers to assemble into filaments on DNA, thereby inhibiting HR. [, , , ]

Q2: What are the downstream effects of this compound inhibiting RAD51?

A2: Inhibiting RAD51 with this compound leads to:* Reduced gene conversion: This demonstrates a specific impact on the HR pathway. []* Stimulated single-strand annealing: This suggests a shift towards alternative DNA repair pathways. []* Inhibition of RAD51 foci formation: This indicates disrupted RAD51 recruitment to DNA damage sites. [, ]* Increased sensitivity to DNA damaging agents: This demonstrates a potential for synergistic therapeutic effects. [, , , , , ]* Increased DNA double-strand breaks (DSBs) and chromosomal aberrations: This reflects impaired DSB repair due to HR inhibition. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C14H11Cl3N2O3. Its molecular weight is 373.6 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not include specific spectroscopic data (NMR, IR, etc.) for this compound.

Q5: Is there information available on the stability of this compound under various conditions?

A5: The provided research papers primarily focus on the biological activity and target engagement of this compound. Detailed information about its material compatibility and stability under different conditions is not provided.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound is described as a small molecule inhibitor, meaning it binds to and inhibits its target protein. There is no indication within the provided research of any catalytic activity associated with this compound.

Q7: Have there been any computational studies on this compound?

A7: While the research highlights the potential of this compound as a therapeutic target and mentions SAR studies, specific details about computational chemistry and modeling efforts are not provided in the research papers.

Q8: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A9: Researchers developed RI-2, an analogue of this compound, with reduced off-target effects and improved stability. [] This analogue retains RAD51 inhibitory activity despite lacking the Michael acceptor reactivity of the chloromaleimide group in this compound. [] This suggests that the overall structure of this compound, rather than solely the Michael acceptor functionality, is crucial for its interaction with RAD51.

Q9: What is known about the SHE profile of this compound?

A9: The provided research papers do not delve into the SHE aspects of this compound. Further research and development would be required to assess these parameters thoroughly.

Q10: What is the in vivo activity and efficacy of this compound?

A12: this compound has been shown to:* Enhance radiation toxicity in vestibular schwannoma cells. [] * Potentiate the lethal effects of DNA cross-linking drugs in human cells. []* Reduce tumor growth in a glioma xenograft model, particularly when combined with lomustine (CCNU). []

Q11: What cell-based assays and animal models have been used to evaluate the efficacy of this compound?

A13: Researchers have employed various methods to assess this compound efficacy:* Cell-based assays: * Gene conversion assays to measure HR activity. [] * Single-strand annealing assays. [] * Immunofluorescence for RAD51 and replication protein A foci formation. [] * Viability assays in the presence of DNA damaging agents like cisplatin and ionizing radiation. [, ]* Animal models: * Vestibular schwannoma xenograft models to assess radiosensitization. [] * Glioma xenograft models to evaluate the impact on tumor growth, especially in combination with CCNU. []

Q12: Are there any clinical trials involving this compound?

A12: The provided research papers do not mention any clinical trials involving this compound.

Q13: What is the safety profile of this compound?

A13: Detailed information regarding the toxicity and long-term effects of this compound is not presented in the research papers. Further preclinical and potentially clinical studies are needed to establish its safety profile.

Q14: What are potential areas for future research on this compound?

A14: Promising research avenues include:* Comprehensive SAR studies: Further exploration of structural modifications to enhance potency, selectivity, and pharmacokinetic properties.* Formulation optimization: Development of formulations that improve solubility, bioavailability, and stability.* Detailed PK/PD studies: Characterizing absorption, distribution, metabolism, and excretion to guide dosing and optimize therapeutic efficacy.* Investigation of resistance mechanisms: Understanding potential mechanisms of resistance to guide strategies for overcoming or delaying resistance development.* Combination therapies: Evaluating the synergistic potential of this compound with other DNA damaging agents, targeted therapies, or immunotherapies.* Exploration of biomarkers: Identifying biomarkers to predict patient response, monitor treatment efficacy, and manage potential adverse effects.* Assessment of long-term safety and toxicity: Conducting rigorous preclinical studies to comprehensively evaluate potential toxicities and guide clinical development.

Q15: What are the significant milestones in the research and development of this compound?

A19: Key milestones include:* Discovery of this compound as a potent and selective RAD51 inhibitor. []* Demonstration of its ability to enhance the activity of DNA damaging agents in vitro and in vivo. [, , , , ]* Development of the analog RI-2 with improved stability and reduced potential for off-target effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4S,5S)-2-[(2E,4E,6E)-deca-2,4,6-trien-2-yl]-4-methoxy-5-methyloxan-3-yl] 2-aminoacetate](/img/structure/B1680545.png)